molecular formula C9H4BrClFN B13681216 5-Bromo-2-chloro-6-fluoroquinoline

5-Bromo-2-chloro-6-fluoroquinoline

Cat. No.: B13681216
M. Wt: 260.49 g/mol
InChI Key: CZVAOHZNWRUAGG-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-6-fluoroquinoline is a multifunctional halogenated quinoline derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound features bromine, chlorine, and fluorine substituents on its quinoline scaffold, making it a versatile building block for constructing more complex molecules through various cross-coupling and nucleophilic substitution reactions . While specific mechanistic data for this compound is limited, its structural similarity to fluoroquinolone antibiotics suggests potential for research into agents that target bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV . These enzymes are critical for bacterial DNA replication and repair, and inhibitors function by stabilizing the enzyme-DNA complex, leading to double-stranded DNA breaks and cell death . Researchers can leverage the distinct reactivity of the halogen atoms for selective functionalization; the bromine moiety is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) to introduce carbon chains or amine groups, while the chlorine at the 2-position can be selectively displaced by various nucleophiles to create diverse quinoline libraries . The fluorine atom can influence the compound's electronic properties, lipophilicity, and metabolic stability, and may also serve as a handle for further modification . This chemical is intended for use in scientific research applications only, including as a key intermediate in the synthesis of potential pharmacological agents with investigated antibacterial, antiviral, or anticancer properties . It is strictly for laboratory research and further manufacturing use, and is not intended for diagnostic or therapeutic applications, including human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4BrClFN

Molecular Weight

260.49 g/mol

IUPAC Name

5-bromo-2-chloro-6-fluoroquinoline

InChI

InChI=1S/C9H4BrClFN/c10-9-5-1-4-8(11)13-7(5)3-2-6(9)12/h1-4H

InChI Key

CZVAOHZNWRUAGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=C(C=C2)F)Br)Cl

Origin of Product

United States

Synthetic Methodologies and Route Innovations for 5 Bromo 2 Chloro 6 Fluoroquinoline

Established Synthetic Pathways to 5-Bromo-2-chloro-6-fluoroquinoline

Established pathways for constructing highly substituted quinolines like this compound are typically multi-step sequences that prioritize the controlled, stepwise introduction of functional groups onto a pre-formed or concurrently assembled quinoline (B57606) core. The success of these routes hinges on the regioselectivity of halogenation reactions and the strategic design of precursors.

The synthesis of a tri-substituted quinoline with bromo, chloro, and fluoro groups at specific positions necessitates a high degree of regiocontrol. Electrophilic aromatic substitution on the quinoline ring is a cornerstone of this process. The nitrogen atom in the quinoline ring deactivates the heterocyclic portion towards electrophilic attack, directing substitutions to the benzene (B151609) ring, primarily at the C5 and C8 positions. chemsrc.com

For the introduction of the bromine atom at the C5 position, a direct electrophilic bromination of a 6-fluoroquinoline precursor is a common strategy. The reaction conditions, particularly the choice of solvent and brominating agent, are critical for controlling the position of substitution. For instance, the bromination of isoquinoline in sulfuric acid with N-bromosuccinimide (NBS) shows high selectivity for the C5 position, a principle that can be extended to quinoline systems. orgsyn.org Careful temperature control is crucial to suppress the formation of other isomers. orgsyn.org

The table below summarizes typical conditions for regioselective bromination.

ReagentCatalyst/SolventPositionReference
N-Bromosuccinimide (NBS)Sulfuric AcidC5 orgsyn.org
Bromine (Br₂)Sulfuric AcidC5 and C8 chemsrc.com

The rational design of starting materials is fundamental to the successful synthesis of this compound. A common approach involves beginning with a suitably substituted aniline. To achieve the desired 6-fluoro substitution, a precursor such as 4-fluoroaniline would be a logical starting point for building the quinoline ring system.

A key functional group interconversion in the synthesis of 2-chloroquinolines is the transformation of a quinolin-2(1H)-one intermediate. guidechem.com This intermediate can be synthesized through various cyclization reactions, such as the Conrad-Limpach or Knorr syntheses. Once the 6-fluoro-quinolin-2(1H)-one is formed and subsequently brominated at the C5 position, the hydroxyl group at C2 can be converted to a chloro group. This is typically achieved by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃). guidechem.comresearchgate.net This conversion is a robust and widely used method for accessing 2-chloroquinoline derivatives. guidechem.com

The general sequence is outlined below:

Cyclization: A substituted aniline (e.g., 4-fluoroaniline) reacts with a β-ketoester to form a 6-fluoroquinolin-2(1H)-one.

Bromination: Regioselective electrophilic bromination at the C5 position yields 5-bromo-6-fluoroquinolin-2(1H)-one.

Chlorination: Treatment with phosphorus oxychloride (POCl₃) converts the C2-hydroxyl group to a chloride, affording the final product, this compound. guidechem.com

Advanced Approaches in Quinolone Ring Construction and Derivatization

Modern synthetic chemistry offers a range of advanced methodologies for both constructing the quinoline nucleus and for its subsequent derivatization. These methods, particularly transition-metal-catalyzed reactions, provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high precision.

Transition-metal-catalyzed cross-coupling reactions are indispensable for derivatizing halogenated quinolines. organic-chemistry.orgnih.gov Reactions such as the Suzuki-Miyaura and Negishi couplings allow for the introduction of a wide variety of substituents (alkyl, aryl, etc.) at positions occupied by a halogen.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst, is particularly prevalent due to the stability and commercial availability of many boronic acids. For a molecule like this compound, either the bromo or chloro group could potentially participate in a Suzuki coupling. The relative reactivity often depends on the specific catalyst and reaction conditions, but typically the C-Br bond is more reactive than the C-Cl bond in such couplings. This differential reactivity allows for selective functionalization.

The Negishi coupling utilizes an organozinc reagent and offers an alternative, often with higher reactivity, especially for less reactive halides. These reactions are powerful tools for late-stage diversification of the quinoline scaffold.

The table below presents an overview of common palladium-catalyzed coupling reactions.

Reaction NameOrganometallic ReagentOrganic HalideCatalyst
Suzuki-MiyauraR-B(OH)₂R'-X (X=Cl, Br, I)Pd(0) complexes (e.g., Pd(PPh₃)₄)
NegishiR-Zn-XR'-X (X=Cl, Br, I)Pd(0) or Ni(0) complexes

The inherent electronic properties of the quinoline ring system dictate its reactivity towards substitution. orgsyn.org

Electrophilic Aromatic Substitution (SₑAr): As previously mentioned, the benzene portion of the quinoline ring is more electron-rich than the pyridine (B92270) portion. Therefore, electrophilic attack, such as nitration, sulfonation, and halogenation, preferentially occurs at positions C5 and C8. chemsrc.com The synthesis of this compound relies on this principle to introduce the bromine atom at the C5 position.

Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is electron-deficient and is thus susceptible to nucleophilic attack, especially at the C2 and C4 positions. Halogens at these positions are readily displaced by nucleophiles. The conversion of a quinolin-2(1H)-one to a 2-chloroquinoline using POCl₃ is mechanistically related to this reactivity. Furthermore, the resulting 2-chloro group in the target molecule can be substituted by other nucleophiles (e.g., amines, alkoxides), providing a route to further derivatives.

Achieving high yields and selectivity in the synthesis of polysubstituted quinolines requires careful optimization of reaction parameters. For transition-metal-catalyzed couplings, key variables include the choice of catalyst, ligand, base, and solvent. For instance, in Suzuki couplings, the use of bulky, electron-rich phosphine ligands can significantly improve reaction rates and yields.

Patent Literature Analysis of Synthetic Protocols for Analogous Compounds

The patent literature provides a valuable window into the development of commercially viable and scalable synthetic routes for quinoline derivatives. An analysis of patents for compounds analogous to this compound reveals several key strategies, ranging from the construction of the quinoline core from acyclic precursors to the late-stage functionalization of pre-formed halo-quinoline scaffolds. These patented methods often prioritize efficiency, yield, and the availability of starting materials.

A notable innovation in the synthesis of bromo- and fluoro-substituted quinolines is detailed in Korean patent KR102242238B1. google.com This patent discloses a method for preparing substituted 4-bromo-2-fluoroquinolines through a reaction involving tribromofluoromethane (CBr₃F) and substituted 2-alkynyl aniline compounds. google.com This approach is significant as it utilizes a single reagent, CBr₃F, as the source for both the bromine atom at the C4 position and the fluorine atom at the C2 position. The reaction is typically conducted in an amine basic solution and is facilitated by light irradiation. google.com This patented process offers a direct pathway to creating quinolines with this specific halogen pattern, which can be challenging to achieve through traditional multi-step methods.

PatentKey ReactionStarting MaterialsReagentsKey Feature
KR102242238B1Photo-induced Cyclization / HalogenationSubstituted 2-alkynyl anilinesTribromofluoromethane (CBr₃F), Amine BaseSimultaneous introduction of bromine and fluorine from a single source. google.com
Table 1: Patented Synthesis of 4-Bromo-2-fluoroquinoline Analogs.

Another prevalent strategy found in the patent literature involves the modification of an existing, readily available quinoline core. International patent WO2019134975A1, for example, describes the preparation of various substituted halo-quinoline derivatives intended for therapeutic applications. google.comwipo.int The syntheses detailed in this patent often rely on nucleophilic aromatic substitution (SNAr) reactions. A common precursor, such as a dichloroquinoline, is reacted with a suitable nucleophile to displace one of the chloro groups. For instance, the synthesis of 7-chloro-N-(4-(2-methoxyethoxy)phenyl)quinolin-4-amine is achieved by reacting 4,7-dichloroquinoline with 4-(2-methoxyethoxy)aniline. google.com This reaction is efficiently carried out using microwave irradiation to shorten reaction times. This modular approach is advantageous for creating a library of analogues, as various nucleophiles can be introduced to a common halo-quinoline intermediate.

Many patents concerning fluoroquinolone antibiotics, which are structurally analogous, utilize classical ring-forming reactions. nih.govbeilstein-journals.org The Gould-Jacobs reaction is a frequently cited method. nih.gov This process typically involves the reaction of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to construct the 4-hydroxyquinoline ring system. Subsequent chemical transformations are then used to introduce the desired halogen substituents and other functional groups. This foundational strategy allows for the incorporation of diversity early in the synthetic sequence by starting with variously substituted anilines.

Patent / MethodKey Reaction TypeGeneral PrecursorsKey IntermediatesStrategic Focus
WO2019134975A1Nucleophilic Aromatic Substitution (SNAr)Di-halo-quinolines (e.g., 4,7-dichloroquinoline)Functionalized halo-quinolinesLate-stage functionalization for analog synthesis. google.com
Gould-Jacobs (Common in Fluoroquinolone Patents)CyclizationSubstituted anilines, Diethyl ethoxymethylenemalonate4-hydroxyquinolinesCore scaffold construction from acyclic precursors. nih.gov
Table 2: Common Patented Synthetic Strategies for Halo-Quinoline Analogs.

These patented methodologies underscore the different strategic considerations in synthesizing complex molecules like this compound. While some innovations focus on novel, direct routes to introduce specific halogen patterns, others rely on robust, well-established reactions to build the core structure, followed by systematic functionalization to achieve the final target compound.

Chemical Transformations and Reactivity Profiles of 5 Bromo 2 Chloro 6 Fluoroquinoline

Halogen Atom Reactivity: Selective Functionalization Strategies

The presence of three different halogen atoms on the quinoline (B57606) core of 5-Bromo-2-chloro-6-fluoroquinoline offers opportunities for selective functionalization. The reactivity of these halogens is a critical aspect of its chemistry, enabling the introduction of a wide array of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions on Bromide Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the bromide at the C5 position is the most susceptible to oxidative addition to a palladium(0) complex, which is typically the rate-determining step in Suzuki-Miyaura coupling reactions. researchgate.net This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl and C-F bonds. researchgate.netnih.gov

The Suzuki-Miyaura coupling, a widely used cross-coupling reaction, involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. libretexts.org For this compound, this reaction would preferentially occur at the C5 position, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The general mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle. libretexts.orgyoutube.com

Reaction Description Key Features
Suzuki-Miyaura CouplingForms C-C bonds between an organoborane and a halide. libretexts.orgPreferential reactivity at the C-Br bond. researchgate.net
Heck ReactionCouples alkenes with aryl or vinyl halides.Not specifically documented for this compound but expected to show similar selectivity.
Sonogashira CouplingJoins terminal alkynes with aryl or vinyl halides.Enables the introduction of alkynyl moieties.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is another key reaction for functionalizing halogenated aromatic compounds. In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The rate of this reaction is accelerated by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com

For this compound, the reactivity of the halogens towards SNAr is generally F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom, rather than the C-X bond cleavage. masterorganicchemistry.com Therefore, nucleophilic attack is most likely to occur at the C-6 position, displacing the fluorine atom. However, the position of the nitrogen atom in the quinoline ring also plays a crucial role in activating the ring towards nucleophilic attack, particularly at the C2 and C4 positions. arsdcollege.ac.in

Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. The reaction typically proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Position Leaving Group Reactivity towards SNAr Influencing Factors
C2ChlorineHighActivation by the quinoline nitrogen. arsdcollege.ac.in
C6FluorineHighHigh electronegativity of fluorine. masterorganicchemistry.com
C5BromineLowerLess activated compared to C2 and C6.

Reactions Involving the Quinoline Nitrogen Heterocycle

The nitrogen atom in the quinoline ring imparts basic properties and influences the reactivity of the entire heterocyclic system. nih.gov

Electrophilic Substitution on the Quinoline Ring

In contrast to SNAr, electrophilic aromatic substitution on the quinoline ring is generally disfavored due to the deactivating effect of the nitrogen atom. When such reactions do occur, they typically take place on the benzene (B151609) ring rather than the pyridine (B92270) ring, with a preference for the C8 position, and to a lesser extent, the C5 position. arsdcollege.ac.in Common electrophilic substitution reactions include nitration and halogenation. arsdcollege.ac.in Given the existing substitution pattern of this compound, further electrophilic substitution would be challenging and likely require harsh reaction conditions.

Oxidation and Reduction Chemistry of the Quinoline Core

The quinoline nitrogen can be oxidized to form a quinoline-N-oxide using reagents like peracids or hydrogen peroxide. arsdcollege.ac.in This transformation can alter the electronic properties of the ring system and open up new avenues for functionalization.

Reduction of the quinoline ring can also be achieved. Catalytic hydrogenation using tin and hydrochloric acid or H₂/Ni typically reduces the pyridine ring, yielding a 1,2,3,4-tetrahydroquinoline. arsdcollege.ac.in More vigorous reduction conditions, such as H₂/Pt in acetic acid, can lead to the complete saturation of both rings to form a decahydroquinoline. arsdcollege.ac.in

Mechanistic Studies of Key Reactions Involving this compound

Understanding the mechanisms of the key reactions of this compound is crucial for predicting and controlling its chemical behavior.

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established and proceeds through a catalytic cycle involving three main steps: libretexts.orgyoutube.comnih.gov

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the quinoline. researchgate.net

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, and the C-C bond is formed, regenerating the palladium(0) catalyst. libretexts.org

The mechanism of nucleophilic aromatic substitution can proceed through two primary pathways: nih.govyoutube.com

Addition-Elimination: This is the more common pathway and involves the formation of a stabilized carbanionic intermediate (Meisenheimer complex). masterorganicchemistry.comyoutube.com

Elimination-Addition: This pathway proceeds through a highly reactive benzyne (B1209423) intermediate and is more likely when there are no strong electron-withdrawing groups to stabilize the carbanion. youtube.com

For this compound, the addition-elimination mechanism is more probable for substitutions at the C2 and C6 positions due to the activating effects of the nitrogen and fluorine atoms, respectively.

Reaction Pathway Elucidation using Advanced Spectroscopic Techniques

In a typical nucleophilic aromatic substitution (SNAr) reaction, changes in the 1H, 13C, and 19F NMR spectra would provide critical information. For instance, the substitution of one of the halogen atoms by a nucleophile would lead to characteristic shifts in the signals of the aromatic protons and carbons. The disappearance of the signal corresponding to the leaving group and the appearance of new signals corresponding to the incoming group and the modified quinoline structure would be monitored.

Table 1: Predicted Spectroscopic Data for a Hypothetical SNAr Reaction

TechniqueReactant (this compound)Hypothetical Product (e.g., 5-Bromo-6-fluoro-2-methoxyquinoline)Key Observations
1H NMR Complex aromatic signalsShift in aromatic proton signals adjacent to C2; Appearance of a methoxy (B1213986) signal (~3.9-4.1 ppm)Monitoring the change in the aromatic region and the appearance of the nucleophile's protons.
13C NMR Distinct signals for each carbonSignificant upfield or downfield shift for C2; Appearance of a methoxy carbon signal (~55-60 ppm)Tracking the change in the chemical environment of the carbon atoms, especially the site of substitution.
19F NMR A singlet or doublet for the fluorine at C6Potential shift in the fluorine signal due to the change in the electronic environmentProbing the electronic effects of the substitution on the fluorine atom.
Mass Spec. Molecular ion peak corresponding to C9H3BrClFNMolecular ion peak corresponding to the mass of the product (C10H6BrFN O)Confirmation of the product's molecular weight and elemental composition.

Note: The chemical shifts are indicative and would require experimental verification or high-level computational prediction.

Investigation of Intermediates and Transition States

The investigation of transient species like intermediates and transition states in the reactions of this compound is crucial for a deep understanding of its reactivity. Due to their fleeting nature, these species are often studied using computational methods, such as Density Functional Theory (DFT).

Nucleophilic aromatic substitution reactions on halogenated quinolines typically proceed via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction's feasibility and regioselectivity. The presence of electron-withdrawing groups on the aromatic ring generally stabilizes the Meisenheimer complex.

For this compound, nucleophilic attack could potentially occur at the C2, C5, or C6 positions. DFT calculations can be employed to model the structures and energies of the possible Meisenheimer intermediates and the corresponding transition states for their formation and decomposition.

Table 2: Hypothetical Computational Data for Nucleophilic Attack on this compound

ParameterNucleophilic Attack at C2Nucleophilic Attack at C5
Intermediate Structure Tetrahedral geometry at C2; Negative charge delocalized over the quinoline ring.Tetrahedral geometry at C5; Negative charge delocalized.
Calculated Activation Energy (Formation) Lower energy barrier expected due to the activating effect of the nitrogen atom.Higher energy barrier compared to C2 attack.
Calculated Intermediate Stability More stable due to resonance stabilization involving the nitrogen atom.Less stable compared to the C2 adduct.
Calculated Activation Energy (Leaving Group Departure) Dependent on the nature of the leaving group (Cl-).Dependent on the nature of the leaving group (Br-).

Note: These are qualitative predictions based on general principles of SNAr reactions on heterocyclic systems. Actual values would require specific DFT calculations.

The computational results would likely indicate that nucleophilic attack is most favorable at the C2 position, as the chloro-substituent is activated by the ring nitrogen. The transition state for the formation of the Meisenheimer intermediate would involve the approach of the nucleophile to the C2 carbon, with a corresponding change in hybridization from sp2 to sp3. The subsequent transition state would model the departure of the chloride ion to restore the aromaticity of the quinoline ring.

Derivative Synthesis and Structural Modifications Based on 5 Bromo 2 Chloro 6 Fluoroquinoline

Design Principles for Novel Quinoline (B57606) Derivatives

The design of new quinoline derivatives from 5-bromo-2-chloro-6-fluoroquinoline is a strategic process aimed at creating molecules with specific, enhanced properties. This involves the careful selection and placement of various functional groups and the construction of more complex molecular frameworks.

Strategic Introduction of Diverse Substituents at Varying Positions

The introduction of a wide array of substituents onto the quinoline core is a fundamental strategy. The nature and position of these substituents can dramatically influence the molecule's electronic and steric properties. For instance, the substitution of the chlorine atom at the 6-position with a more electronegative fluorine atom, as in 5-bromo-6-fluoroquinoline, can enhance electronic effects and potentially improve metabolic stability. The choice of substituent is critical; for example, para-substituents ranging from weakly electron-withdrawing groups like bromine to strongly electron-withdrawing groups like a nitro group, as well as electron-donating methoxy (B1213986) groups, have all been successfully incorporated to generate corresponding substituted quinoline derivatives in good yields. nih.gov

Creation of Hybrid Molecular Architectures

A more advanced design principle involves the creation of hybrid molecules where the quinoline scaffold is fused or linked to other heterocyclic systems or molecular fragments. This approach aims to combine the desirable properties of each component into a single molecule. For example, quinoline derivatives have been conjugated with other pharmacologically active moieties like benzothiazole (B30560) to create hybrid compounds. nih.gov Another strategy involves the synthesis of fused tricyclic heterocycles containing 1,2,4-triazole (B32235) analogues, resulting in quinoline-based 1,2,4-triazolo[1,5-a]quinoline derivatives. psu.edu These hybrid structures can exhibit novel biological activities or improved pharmacokinetic profiles. nih.gov

Synthetic Access to Substituted Fluoroquinoline Analogs

The synthesis of substituted fluoroquinoline analogs from this compound requires versatile and regioselective chemical transformations. These methods must allow for the selective modification of the existing halogen substituents and the construction of more complex fused ring systems.

Strategies for Modifying the Bromo, Chloro, and Fluoro Positions

The differential reactivity of the bromo, chloro, and fluoro substituents on the quinoline ring allows for their selective modification. Nucleophilic substitution reactions are commonly employed to replace the halogen atoms with other functional groups. For instance, the chlorine atom at the 2-position is susceptible to nucleophilic displacement. The bromine atom at the 5-position can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. The fluorine atom at the 6-position, due to the strong carbon-fluorine bond, is generally less reactive and may require harsher conditions for substitution.

Annulation and Ring Expansion Reactions to Form Complex Quinoline Systems

To construct more elaborate quinoline systems, annulation and ring expansion reactions are employed. Annulation involves the formation of a new ring fused to the existing quinoline core. For instance, irradiation of substituted 2-benzylidenecyclopentanone (B176167) O-alkyl and O-acetyloximes provides a convenient synthesis of annulated quinolines. rsc.org Another approach is the electrophilic cyclization of N-(2-alkynyl)anilines, which can be used to synthesize a wide variety of substituted quinolines under mild conditions. nih.gov These methods allow for the creation of polycyclic aromatic systems with the quinoline moiety as a central component.

Regioselectivity Control in Multi-Substituted Quinoline Systems

A significant challenge in the synthesis of multi-substituted quinolines is controlling the regioselectivity of the reactions. nih.gov The inherent electronic and steric properties of the quinoline ring and its substituents dictate the position of incoming reagents. However, various strategies have been developed to direct functionalization to a specific position.

One powerful technique is the use of base-controlled regioselective metalation. nih.gov By carefully choosing the metal amide base, such as lithium diisopropylamide or lithium-magnesium and lithium-zinc amides, it is possible to selectively deprotonate and subsequently functionalize different positions on the quinoline ring. nih.gov For example, metalation of the C-3 position of the quinoline ring can be achieved with lithium diisopropylamide, while the use of lithium-magnesium or lithium-zinc amides can direct functionalization to the C-2 or C-8 positions. nih.gov Another approach involves the use of directing groups that can guide the reagent to a specific site on the molecule. The combination of Br/Mg exchange reactions and direct magnesiations has also been shown to be a versatile method for the regioselective functionalization of quinolines. acs.org

Interactive Data Table of Research Findings

Starting Material Reagent(s) Product Key Finding Reference
Chloro-substituted quinolinesLithium diisopropylamideC-3 functionalized quinolinesBase-controlled regioselective metalation at the C-3 position. nih.gov
Chloro-substituted quinolinesLithium-magnesium/lithium-zinc amidesC-2 or C-8 functionalized quinolinesBase-controlled regioselective metalation at the C-2 or C-8 positions. nih.gov
N-(2-alkynyl)anilinesICl, I₂, Br₂, PhSeBr, p-O₂NC₆H₄SCl3-Halogen-, selenium-, and sulfur-containing quinolinesElectrophilic cyclization affords a variety of substituted quinolines. nih.gov
Substituted 2-benzylidenecyclopentanone O-alkyl and O-acetyloximesMethanol, irradiationAnnulated quinolinesPhotocyclisation provides a convenient synthesis of annulated quinolines. rsc.org
2,4-dibromoquinolineiPrMgCl·LiCl, then ethyl cyanoformate2-bromoquinoline-3-carboxylic acid ethyl esterRegioselective functionalization via Br/Mg exchange. acs.org
Aldehyde, methyl 2-cyanoacetate, enaminonesL-proline1,2,4-triazolo[1,5-a]quinoline derivativesOne-pot, three-component synthesis of fused tricyclic heterocycles. psu.edu

Computational and Theoretical Chemistry of 5 Bromo 2 Chloro 6 Fluoroquinoline

Density Functional Theory (DFT) Studies of Electronic Structure and Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

For 5-Bromo-2-chloro-6-fluoroquinoline, the presence of three different halogen atoms (bromine, chlorine, and fluorine) significantly influences the energies of the FMOs. The electron-withdrawing nature of these halogens is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted quinoline (B57606). The precise energy values and the HOMO-LUMO gap would depend on the interplay of their inductive and resonance effects.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Quinolines

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Quinoline-6.21-1.354.86
2-Chloroquinoline-6.45-1.684.77
6-Fluoroquinoline-6.38-1.524.86
This compound-6.7 (Estimated)-2.1 (Estimated)4.6 (Estimated)

Note: The values for this compound are estimated based on trends observed in related halogenated heterocycles.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential).

In this compound, the nitrogen atom of the quinoline ring is expected to be a region of high electron density (red), making it susceptible to electrophilic attack. Conversely, the carbon atoms bonded to the electronegative halogen atoms will exhibit a more positive potential (blue), marking them as potential sites for nucleophilic attack. The varying electronegativities of bromine, chlorine, and fluorine will create a nuanced potential distribution across the molecule.

Quantum Chemical Calculations of Reaction Mechanisms and Energetics

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions, identifying transition states, and determining the energy barriers associated with these transformations.

Fukui functions, derived from DFT, are powerful descriptors for predicting the most reactive sites in a molecule. They quantify the change in electron density at a particular position when an electron is added or removed. This allows for the identification of the most likely sites for electrophilic, nucleophilic, and radical attack. For this compound, these calculations would pinpoint which of the halogenated positions is most susceptible to substitution or elimination reactions, and which carbon atoms are most likely to undergo nucleophilic attack.

By modeling the potential energy surface of a reaction, computational chemists can identify the geometry and energy of the transition state—the highest point on the reaction pathway. This information is critical for understanding the kinetics of a reaction. For reactions involving this compound, such as nucleophilic aromatic substitution, transition state calculations would reveal the energy barrier for the reaction and help in predicting the reaction rate.

Molecular Docking and Dynamics Simulations in Compound Design

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used in drug discovery and materials science to predict how a small molecule, such as this compound, interacts with a biological target or a material surface. nih.govnih.govtubitak.gov.tr

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. orientjchem.org The binding affinity is often estimated using a scoring function. For this compound, docking studies could be employed to investigate its potential as an inhibitor for various enzymes. For example, quinoline derivatives have been studied as inhibitors for targets like HIV reverse transcriptase. nih.govtubitak.gov.tr

MD simulations provide a more dynamic picture of the interaction between a ligand and its target over time. These simulations can reveal the stability of the ligand-receptor complex and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. acs.org

Table 2: Illustrative Molecular Docking Results for a Hypothetical Kinase Target

CompoundDocking Score (kcal/mol)Key Interacting Residues
Staurosporine (Control)-11.2Cys105, Glu101, Leu25
This compound-8.5 (Hypothetical)Leu25, Val33, Ala48

Note: The data for this compound is hypothetical and for illustrative purposes only.

The combination of the bromo, chloro, and fluoro substituents on the quinoline scaffold of this compound would likely result in specific interactions within a binding pocket, influencing its binding affinity and selectivity.

In Silico Ligand-Receptor Interaction Modeling for Rational Design

Currently, there are no published studies that specifically model the interaction of this compound with any biological receptor. Such a study would typically involve docking the compound into the active site of a target protein to predict its binding affinity and interaction patterns. This information is crucial for the rational design of more potent and selective analogs. While general studies on fluoroquinolones have explored their binding to targets like DNA gyrase, specific data for this compound is absent. nih.gov

Conformational Analysis and Binding Mode Predictions

A conformational analysis of this compound, which would detail its preferred three-dimensional shapes and their energy landscapes, has not been reported. Understanding the molecule's conformational preferences is a prerequisite for accurate binding mode predictions. Without experimental or theoretical structural data, any discussion of its binding mode to a potential receptor would be purely hypothetical.

Quantitative Structure-Activity Relationship (QSAR) Studies: Theoretical Design Principles

QSAR studies on quinoline derivatives have been instrumental in identifying the structural features that govern their biological activities. rsc.org These studies establish mathematical relationships between the chemical structure and biological effect. However, to conduct a QSAR study, a dataset of structurally related compounds with measured biological activity is required. As there are no reported biological activity data specifically for a series of compounds centered around the this compound scaffold, no QSAR models have been developed.

Advanced Spectroscopic Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For a molecule such as 5-Bromo-2-chloro-6-fluoroquinoline, one-dimensional NMR experiments are fundamental.

¹H NMR: This technique identifies the number and type of hydrogen atoms. The expected spectrum for this compound would show distinct signals for each of the three aromatic protons on the quinoline (B57606) ring system. Their chemical shifts (δ), measured in parts per million (ppm), would be influenced by the electron-withdrawing effects of the chlorine, fluorine, and bromine atoms. The splitting patterns (multiplicities) of these signals, governed by spin-spin coupling (J-coupling), would reveal the adjacency of the protons.

¹³C NMR: A ¹³C NMR spectrum would display a signal for each unique carbon atom in the molecule. The nine carbon atoms of the quinoline core would have characteristic chemical shifts depending on their hybridization and proximity to the halogen substituents. Quaternary carbons, such as those bonded to the halogens or at the ring junctions, would typically show signals of lower intensity.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial and highly sensitive technique. It would show a single resonance for the fluorine at position 6. The chemical shift of this signal provides a sensitive probe of the electronic environment, and its coupling to adjacent protons (³JHF) or carbons (JCF) would further confirm the structure.

Table 1: Predicted NMR Data for this compound (Note: The following is a hypothetical data table illustrating the type of information obtained from NMR analysis, as specific experimental data is not publicly available.)

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
¹H 7.5 - 8.5 Doublet, Doublet, Singlet 2-9
¹³C 110 - 160 - -

To definitively assign each signal and piece together the molecular framework, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons. For this compound, COSY would show cross-peaks between adjacent aromatic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is critical for establishing the complete carbon skeleton by connecting proton signals to non-protonated (quaternary) carbons and adjacent carbon atoms across the ring system. For instance, the proton at position 8 would show a correlation to the carbon at position 4a, confirming the quinoline framework.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The measured exact mass would be compared to the calculated mass, with a match within a few parts per million providing strong evidence for the molecular formula C₉H₄BrClFN. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) would result in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of their presence.

Table 2: Expected High-Resolution Mass Spectrometry Data

Ion Calculated Mass (Da) Isotopic Pattern
[M]+ 258.9227 Characteristic for BrCl

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the inelastic scattering of laser light (Raman) corresponds to the stretching and bending of chemical bonds. The spectra for this compound would exhibit characteristic bands for the C=C and C=N stretching vibrations within the aromatic quinoline ring system, typically in the 1400-1650 cm⁻¹ region. C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The vibrations involving the carbon-halogen bonds (C-F, C-Cl, C-Br) would be found in the fingerprint region of the spectrum (below 1300 cm⁻¹), providing further evidence for the presence of these substituents.

X-ray Crystallography for Solid-State Structural Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. If a suitable single crystal of this compound could be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state. This analysis would offer an unambiguous confirmation of the connectivity and spatial arrangement of the atoms, validating the structure determined by NMR and MS. It would definitively establish the substitution pattern on the quinoline core, leaving no ambiguity.

Applications of 5 Bromo 2 Chloro 6 Fluoroquinoline in Advanced Synthetic Chemistry

Utility as a Versatile Building Block for Complex Molecule Synthesis

5-Bromo-2-chloro-6-fluoroquinoline is a prime example of a multi-functionalized heterocyclic building block. Its utility in the synthesis of complex molecules stems from the differential reactivity of its three halogen substituents. The chloro group at the 2-position, the bromo group at the 5-position, and the fluoro group at the 6-position can be selectively addressed in various cross-coupling and substitution reactions.

The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds are particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Due to the generally higher reactivity of C-Br bonds compared to C-Cl bonds in oxidative addition to palladium(0) catalysts, chemists can achieve site-selective functionalization. For instance, a Suzuki coupling could be performed selectively at the 5-position (bromine) while leaving the 2-position (chlorine) intact for a subsequent, different coupling reaction. This stepwise functionalization is a cornerstone of modern synthetic strategy, enabling the convergent and efficient assembly of intricate molecular targets.

Table 1: Potential Site-Selective Reactions on this compound

Position Halogen Typical Reaction Type Potential Coupling Partner
2 Chlorine Nucleophilic Aromatic Substitution, Cross-Coupling Amines, Alcohols, Boronic Acids
5 Bromine Cross-Coupling (Suzuki, Sonogashira, etc.) Boronic Acids, Alkynes, Stannanes

Strategic Intermediate in the Synthesis of Functional Organic Materials

The unique electronic and structural features of the this compound scaffold make it a valuable intermediate in the development of novel organic materials with tailored properties.

Quinoline (B57606) derivatives are widely investigated for their applications in organic electronics. Their electron-deficient nature, thermal stability, and charge-transporting capabilities make them suitable components for Organic Light-Emitting Diodes (OLEDs) and organic solar cells. Halogenated heterocycles like 5-bromo-2-fluoropyridine (B45044) serve as key building blocks for semiconductor materials used in OLEDs. ossila.com By analogy, this compound can act as a precursor to construct larger π-conjugated systems. The bromo and chloro positions provide synthetic handles to introduce chromophoric or charge-transporting moieties through cross-coupling reactions, thereby tuning the photophysical and electronic properties of the final material. The electron-withdrawing fluorine atom can help lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting molecules, which is often a desirable trait for electron-transporting or emissive materials in OLED devices. Research on related compounds like 7-Bromo-6-fluoroquinolin-4-ol has highlighted their potential in the development of organic electronic materials.

Fluoroquinolones have been incorporated into polymer backbones to create advanced materials, such as drug delivery carriers. nih.gov The difunctional nature of this compound allows it to be used as a monomer or a cross-linking agent in polymerization reactions. For example, sequential cross-coupling reactions at the bromine and chlorine sites could be employed to integrate the quinoline unit into a polymer chain. The resulting polymers would benefit from the inherent properties of the quinoline core, such as thermal stability and potential biological activity. Such polymers could be designed as biodegradable drug delivery systems, where the polymer backbone degrades to release a biologically active quinoline-based fragment.

Integration into Multi-component Reaction Schemes

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. frontiersin.org Halogenated heterocycles are valuable substrates for MCRs. While specific MCRs involving this compound are not extensively documented, its structure lends itself to such transformations. For instance, the chloro group at the 2-position can be displaced by a nucleophile generated in situ during an MCR, or the entire scaffold could be a component in reactions like the Groebke-Blackburn-Bienaymé reaction, which involves the combination of an aldehyde, an isocyanide, and a heterocyclic amine. frontiersin.org The ability to pre-functionalize the quinoline at the bromine position before subjecting it to an MCR, or to functionalize it post-MCR, adds a layer of synthetic versatility for creating diverse molecular libraries.

Role in High-Throughput Synthesis and Combinatorial Chemistry

High-throughput synthesis and combinatorial chemistry are powerful tools for drug discovery and materials science, enabling the rapid generation of large libraries of related compounds. Building blocks with multiple, orthogonally reactive sites are ideal for these approaches. This compound is an excellent candidate for such synthetic platforms.

One could envision a combinatorial library synthesis where a common quinoline core is diversified at two distinct points. A library of boronic acids could be coupled at the 5-position (C-Br) via a Suzuki reaction, followed by a reaction with a library of amines at the 2-position (C-Cl) via a Buchwald-Hartwig amination or nucleophilic substitution. This two-dimensional diversification strategy allows for the creation of thousands of unique compounds from a manageable number of starting materials.

Table 2: Example of a Combinatorial Library Synthesis Approach

Step Position Reacted Reaction Type Library of Reagents
1 5-position (Br) Suzuki Coupling Array of diverse boronic acids (R¹-B(OH)₂)

This approach facilitates the systematic exploration of the chemical space around the quinoline scaffold, which is crucial for identifying molecules with optimized properties, whether for biological activity or for performance in organic electronic devices.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Eco-Efficient Synthetic Routes

The synthesis of polysubstituted quinolines often involves multi-step procedures that may utilize harsh reagents and generate significant waste. researchgate.net Future research should prioritize the development of sustainable and eco-efficient synthetic routes to 5-Bromo-2-chloro-6-fluoroquinoline. This can be approached through several modern chemical strategies:

Catalyst-Free and Solvent-Free Reactions: Inspired by green chemistry principles, the exploration of catalyst-free and solvent-free reaction conditions could significantly reduce the environmental impact of synthesizing this compound. nih.gov Methodologies such as using water as a solvent or employing solid-state reactions are promising avenues.

Flow Chemistry: Continuous flow synthesis presents an opportunity for a safer, more scalable, and highly controlled production of this compound. This technology can enable precise control over reaction parameters, leading to higher yields and purity.

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalyst-Free SynthesisReduced cost, simplified purification, environmentally benign.Investigation of thermal or microwave-assisted reactions in the absence of a catalyst.
Heterogeneous CatalysisCatalyst reusability, reduced waste, high product yields.Design and screening of novel solid-supported catalysts for the specific synthesis of the target molecule.
Flow ChemistryEnhanced safety, scalability, precise process control, improved yield and purity.Optimization of reactor design and reaction conditions for the continuous production of this compound.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of bromo, chloro, and fluoro substituents on the quinoline (B57606) core of this compound suggests a complex and potentially novel reactivity profile. Future studies should aim to uncover and harness these unique reactivity patterns. Key areas of exploration include:

Site-Selective Functionalization: Investigating the differential reactivity of the C-Br, C-Cl, and C-F bonds, as well as the various C-H bonds on the quinoline ring, will be crucial. This will enable the development of protocols for selective late-stage functionalization to create a library of novel derivatives.

Cross-Coupling Reactions: A systematic study of various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the different halogenated positions would open up avenues for creating complex molecular architectures.

Photoredox Catalysis: The application of photoredox catalysis could unlock unprecedented transformations that are not accessible through traditional thermal methods, potentially leading to the discovery of novel reaction pathways.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and discovery. For a molecule like this compound, where experimental data is scarce, AI and ML can be particularly impactful:

Reaction Outcome Prediction: Deep learning models can be trained on existing chemical reaction databases to predict the most likely products, yields, and optimal conditions for reactions involving this compound. bohrium.com This can significantly reduce the number of trial-and-error experiments.

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule, potentially highlighting more sustainable or cost-effective pathways that may not be obvious to a human chemist.

De Novo Design of Derivatives: Machine learning models can be used to design new derivatives of this compound with desired properties, such as specific biological activities or material characteristics.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers a powerful lens through which to understand the intrinsic properties and reactivity of this compound at a molecular level. Advanced computational modeling can provide insights that are difficult or impossible to obtain through experimentation alone.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to calculate the molecule's electronic structure, molecular orbital energies (HOMO-LUMO gap), and reactivity indices. This information can help in predicting the most likely sites for electrophilic and nucleophilic attack.

Transition State Modeling: The modeling of transition state structures for potential reactions can elucidate reaction mechanisms and provide a rationale for observed reactivity patterns. This can be instrumental in optimizing reaction conditions.

In Silico Prediction of Properties: Computational methods can be used to predict various physicochemical properties of this compound, which is valuable for its potential application in materials science and medicinal chemistry.

Computational MethodInformation GainedApplication in Research
Density Functional Theory (DFT)Electronic structure, orbital energies, charge distribution.Predicting reactivity, understanding substituent effects.
Transition State ModelingReaction pathways, activation energies.Elucidating reaction mechanisms, optimizing reaction conditions.
Molecular Dynamics (MD) SimulationsConformational dynamics, interactions with other molecules.Studying behavior in different environments, e.g., in biological systems or material matrices.

Integration into New Functional Material Architectures

The quinoline scaffold is a well-established building block for functional organic materials. The specific halogenation pattern of this compound could impart unique electronic and photophysical properties, making it a candidate for integration into novel functional materials.

Organic Electronics: The electron-withdrawing nature of the halogen substituents may lead to interesting electron-transporting properties, making it a potential component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Fluorescent Probes: Quinolines are known to exhibit fluorescence. Research into the photophysical properties of this compound and its derivatives could lead to the development of new fluorescent sensors for various analytes.

Bioactive Polymers: Incorporation of this quinoline derivative into polymer backbones could lead to new materials with tailored biological activities or drug-delivery capabilities. nih.gov

Q & A

Basic: What are the standard synthetic routes for preparing 5-Bromo-2-chloro-6-fluoroquinoline, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves halogenation of a quinoline precursor. For example, bromination at the 5-position using NBS (N-bromosuccinimide) under radical initiation, followed by chlorination at the 2-position via electrophilic substitution with Cl₂/FeCl₃. Fluorination at the 6-position may employ KF or Selectfluor® under anhydrous conditions . Purification is critical: column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity (>98%). Monitor reactions via TLC and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve halogen-induced deshielding effects (e.g., Cl at C2 causes downfield shifts ~δ 140–150 ppm for adjacent carbons) .
  • HRMS (ESI+) : Confirm molecular ion [M+H]⁺ (calculated for C₉H₄BrClFN⁺: 260.90) with <2 ppm error .
  • X-ray Crystallography : Resolve regiochemical ambiguities in halogen positioning, particularly if synthetic byproducts form .

Basic: What are the optimal storage conditions and solubility profiles for this compound?

Methodological Answer:
Store at RT in airtight, light-protected containers to prevent halogen degradation. Solubility:

  • DMSO : 10–20 mM (ideal for biological assays).
  • Ethanol : Moderate solubility (~5 mM; sonicate 10 min).
    Avoid aqueous buffers (pH >7) due to potential hydrolysis of the C-Cl bond .

Advanced: How does the regioselectivity of nucleophilic substitutions vary at the 2-chloro vs. 5-bromo positions?

Methodological Answer:
The 2-chloro site is more electrophilic due to quinoline’s electron-deficient ring, favoring SNAr reactions with amines (e.g., morpholine, 80°C, DMF). The 5-bromo position requires Pd-catalyzed cross-coupling (Suzuki with arylboronic acids: Pd(PPh₃)₄, K₂CO₃, dioxane/water). Computational studies (DFT) show lower activation energy for Cl substitution due to resonance stabilization of the Meisenheimer complex .

Advanced: What structural modifications enhance this compound’s antitumor or antiviral activity?

Methodological Answer:

  • Antitumor : Introduce electron-withdrawing groups (e.g., NO₂ at C7) to increase DNA intercalation potency. Compare IC₅₀ values in MTT assays (e.g., HeLa cells) .
  • Antiviral : Replace Cl at C2 with -NH₂ via amination to target viral proteases (e.g., HIV-1 RT inhibition). Validate via molecular docking (AutoDock Vina) and plaque reduction assays .

Advanced: How can researchers resolve contradictions in reported reaction yields for halogen displacement reactions?

Methodological Answer:
Contradictions often arise from solvent polarity (e.g., DMF vs. THF) or trace moisture. For reproducibility:

  • Use anhydrous solvents (distill over CaH₂).
  • Monitor reaction progress via in-situ IR (C-X bond stretching at 500–600 cm⁻¹).
  • Compare yields under inert (N₂) vs. aerobic conditions; O₂ can oxidize intermediates .

Advanced: What computational methods predict the electronic effects of halogen substituents?

Methodological Answer:

  • DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311+G(d,p) to analyze electrostatic potential maps. Fluorine’s electronegativity reduces electron density at C6, while bromine’s polarizability stabilizes charge transfer .
  • HOMO-LUMO Gaps : Correlate with reactivity in cross-couplings (lower gaps = higher reactivity) .

Advanced: How can HPLC methods be optimized to separate this compound from its degradation products?

Methodological Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient from 40% to 70% acetonitrile in 0.1% TFA/water over 20 min.
  • Detection : UV at 254 nm (quinoline π→π* transition). Validate method robustness via ICH Q2(R1) guidelines (RSD <2% for retention time) .

Advanced: What strategies enable multi-step functionalization without halogen scrambling?

Methodological Answer:

  • Order of Reactions : Perform fluorination last (F is less labile).
  • Protecting Groups : Use TMS-ethynyl at C3 during bromination to prevent unwanted substitution.
  • Low-Temperature Pd Catalysis : Suzuki couplings at 50°C minimize Br/Cl exchange .

Advanced: How are cytotoxicity and selectivity indices determined for derivatives of this compound?

Methodological Answer:

  • Cytotoxicity : MTT assay (72 hr exposure, triplicate wells) in normal (HEK293) vs. cancer (MCF7) cells.
  • Selectivity Index (SI) : SI = IC₅₀(normal)/IC₅₀(cancer). Derivatives with SI >3 warrant further study.
  • Mechanism : Flow cytometry (Annexin V/PI staining) to confirm apoptosis vs. necrosis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.